1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose is primarily used as a biochemical reagent in life science research []. Due to its structure, it can be a valuable tool in various scientific applications.
1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose is a derivative of D-mannose, a monosaccharide sugar. It has the formula C₃₁H₅₂O₁₁ and a molecular weight of 600.74 []. The pivaloyl groups (CH₃)₃C-CO- are attached to five hydroxyl (OH) groups on the D-mannose ring structure [, ].
The specific research applications of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose are not extensively documented, but its properties suggest potential uses in several areas:
1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose is a carbohydrate derivative characterized by the presence of five pivaloyl groups attached to the hydroxyl groups of D-mannopyranose. This compound has the molecular formula C₃₁H₅₂O₁₁ and a molecular weight of 600.74 g/mol. It appears as a white to almost white powder or crystalline solid, with a melting point ranging from 167.0 to 171.0 °C .
The structure of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose consists of a pyranose ring, which is a six-membered ring structure commonly found in sugars. The pivaloyl groups enhance the lipophilicity and stability of the compound, making it useful in various chemical and biological applications.
These reactions are significant for modifying the compound for specific applications in organic synthesis and medicinal chemistry.
The synthesis of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose typically involves:
This method allows for selective modification of the sugar while maintaining its structural integrity.
1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose has several applications:
Interaction studies involving 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose focus on its binding properties with proteins and other biomolecules. These studies help elucidate:
Such studies are crucial for assessing its potential therapeutic uses.
Several compounds share structural similarities with 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| D-Mannopyranose | No acylation; natural sugar | Basic sugar structure without modifications |
| 1,2-O-Isopropylidene-D-mannopyranose | Isopropylidene acetal protection | Protects hydroxyls differently; less lipophilic |
| 1-O-Acetyl-D-mannopyranose | Single acetyl group | Less steric hindrance compared to multiple pivaloyls |
| 1,2-Di-O-pivaloyl-D-mannopyranose | Two pivaloyl groups | Intermediate structure; less sterically hindered |
The unique feature of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose lies in its extensive acylation which enhances both lipophilicity and stability compared to other derivatives. This makes it particularly valuable in applications requiring robust chemical properties.